molecular formula C16H12N2O2 B12883605 N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide CAS No. 161987-02-6

N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide

Cat. No.: B12883605
CAS No.: 161987-02-6
M. Wt: 264.28 g/mol
InChI Key: PAUGOISYFNEBEY-UHFFFAOYSA-N
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Description

N-(2-(Oxazol-2-yl)phenyl)benzamide is a compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Oxazol-2-yl)phenyl)benzamide typically involves the reaction of 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring . The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as acetonitrile or dichloromethane for several hours .

Industrial Production Methods

Industrial production of N-(2-(Oxazol-2-yl)phenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Oxazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(Oxazol-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as prostaglandin H2 synthase, by binding to their active sites. This inhibition can lead to anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Oxazol-2-yl)phenyl)benzamide is unique due to its combination of the oxazole ring and benzamide moiety, which imparts specific biological activities and chemical reactivity. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

161987-02-6

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

N-[2-(1,3-oxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-10-11-20-16/h1-11H,(H,18,19)

InChI Key

PAUGOISYFNEBEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC=CO3

Origin of Product

United States

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